1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine
Description
Properties
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F3N2/c8-4-1-3(2-5(9)14-4)6(13)7(10,11)12/h1-2,6H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHOOFVIJVDMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway
One viable approach involves the reductive amination of 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanone. This pathway requires the preparation of the corresponding ketone intermediate followed by conversion to the amine.
Step 1: Preparation of 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanone
Similar to the synthetic route described for related compounds, this ketone intermediate could be prepared through the reaction of 2,6-dichloropyridine with trifluoroacetic anhydride under Friedel-Crafts conditions. The reaction typically proceeds via directed metallation followed by acylation.
Step 2: Reductive Amination
The conversion of the ketone to the target amine can be achieved through reductive amination using various reducing agents. Based on procedures for similar compounds, the following conditions could be effective:
| Reducing Agent | Reaction Conditions | Expected Yield | Notes |
|---|---|---|---|
| NaBH₃CN | NH₄OAc, MeOH, 25°C, 12h | 65-75% | Mild conditions, selective reduction |
| NaBH₄ | NH₄OAc, MeOH, 0°C to RT | 60-70% | More reactive, potential for over-reduction |
| H₂, Pd/C | NH₃/MeOH, 3-5 bar, RT | 70-85% | Requires pressure equipment, high yields |
| LiAlH₄ | THF, -78°C to RT | 50-60% | Strong reducing agent, potential side reactions |
The reductive amination process involves the formation of an imine intermediate followed by selective reduction of the C=N bond. The choice of reducing agent significantly impacts selectivity and yield, with NaBH₃CN often providing the best balance of reactivity and selectivity.
Nucleophilic Substitution Approach
An alternative approach involves the nucleophilic substitution of a suitable leaving group at the 4-position of 2,6-dichloropyridine with a protected trifluoroethylamine nucleophile.
Step 1: Preparation of 4-substituted-2,6-dichloropyridine intermediate
This step involves the introduction of a leaving group (e.g., halogen, triflate) at the 4-position to facilitate the subsequent substitution reaction:
2,6-dichloropyridine → 2,6-dichloro-4-bromopyridine
Step 2: Nucleophilic substitution with 2,2,2-trifluoroethylamine
This reaction typically requires harsh conditions due to the electron-deficient nature of the pyridine ring and the relatively poor nucleophilicity of 2,2,2-trifluoroethylamine. Potential reaction conditions include:
| Base | Solvent | Temperature | Time | Catalyst | Expected Yield |
|---|---|---|---|---|---|
| NaH | DMF | 60-80°C | 8-12h | - | 40-55% |
| K₂CO₃ | DMF | 80-100°C | 12-24h | - | 35-50% |
| DIPEA | DMF | 100-120°C | 12-24h | - | 30-45% |
| K₂CO₃ | DMF | 80-100°C | 5-8h | Pd(OAc)₂/BINAP | 60-75% |
The use of a palladium catalyst system can significantly improve yields by facilitating the coupling reaction between the aryl halide and the amine.
Direct C-H Functionalization
Recent advances in C-H functionalization methodologies offer a more direct approach to introducing the trifluoroethylamine moiety at the 4-position of 2,6-dichloropyridine.
Reaction Conditions:
- 2,6-dichloropyridine
- 2,2,2-trifluoroethylamine (with or without protection)
- Transition metal catalyst (Pd, Ir, or Ru complexes)
- Oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂)
- Base (e.g., Cs₂CO₃)
- Solvent: DMSO or DMF
- Temperature: 100-130°C
- Time: 12-24h
This approach, while conceptually more direct, often suffers from lower yields and selectivity issues compared to more traditional methods.
Detailed Synthesis Protocol
Preparation via Trifluoroacetylation-Reduction Sequence
Based on the synthesis of related compounds, the following detailed protocol represents a practical approach to 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanamine:
Step 1: Preparation of 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanone
- To a solution of 2,6-dichloropyridine (16.2 g, 0.11 mol) in anhydrous tetrahydrofuran (150 mL) at -78°C under nitrogen atmosphere, add lithium diisopropylamide (LDA, 0.12 mol) dropwise.
- Stir the reaction mixture at -78°C for 1 hour to ensure complete metallation.
- Slowly add ethyl trifluoroacetate (17.0 g, 0.12 mol) to the reaction mixture over 30 minutes.
- Allow the reaction to warm to -30°C over 2 hours, then quench with saturated ammonium chloride solution.
- Extract the product with ethyl acetate (3 × 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (hexane/ethyl acetate, 10:1) to obtain 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanone.
Expected yield: 65-75%
Step 2: Reductive amination to 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanamine
- Dissolve 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanone (10.0 g, 0.04 mol) in anhydrous methanol (100 mL).
- Add ammonium acetate (30.8 g, 0.4 mol) and stir at room temperature for 1 hour.
- Cool the reaction mixture to 0°C and add sodium cyanoborohydride (3.76 g, 0.06 mol) in portions.
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Quench the reaction by adding 2M sodium hydroxide solution (50 mL) and extract with dichloromethane (3 × 100 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (dichloromethane/methanol, 95:5) to obtain 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanamine.
- Convert to the hydrochloride salt by adding hydrogen chloride in diethyl ether to a solution of the free amine in dichloromethane, followed by filtration and drying.
Expected yield: 60-70%
Alternative Synthesis via Metallation and Amination
An alternative approach involves direct introduction of the trifluoroethyl group followed by conversion to the amine:
Step 1: Preparation of 4-(2,2,2-trifluoroethyl)-2,6-dichloropyridine
- To a solution of 2,6-dichloropyridine (14.8 g, 0.1 mol) in anhydrous tetrahydrofuran (200 mL) at -78°C under nitrogen atmosphere, add n-butyllithium (0.11 mol) dropwise.
- Stir the reaction mixture at -78°C for 1 hour.
- Add 2,2,2-trifluoroethyl iodide (23.1 g, 0.11 mol) and allow the reaction to warm to -30°C over 2 hours.
- Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
- Purify the product by column chromatography.
Step 2: Conversion to oxime
- Oxidize 4-(2,2,2-trifluoroethyl)-2,6-dichloropyridine to the corresponding ketone using potassium permanganate in aqueous acetone.
- React the ketone with hydroxylamine hydrochloride in pyridine to form the oxime.
Step 3: Reduction to amine
- Reduce the oxime using lithium aluminum hydride in tetrahydrofuran at 0°C to room temperature.
- Alternatively, use sodium cyanoborohydride in acetic acid for a milder reduction.
Expected overall yield: 30-40%
Optimization Studies and Reaction Parameters
The synthesis of 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanamine requires careful optimization of reaction conditions to maximize yield and purity. Key parameters that influence the outcome include:
Temperature Control
Temperature significantly affects the selectivity and yield, particularly in the reductive amination step:
| Temperature | Impact on Reaction |
|---|---|
| -78°C | Essential for selective lithiation of pyridine ring |
| 0°C | Optimal for controlled addition of reducing agents |
| Room temperature | Suitable for imine formation and mild reductions |
| 60-80°C | Required for challenging coupling reactions |
| >100°C | May lead to decomposition or side reactions |
Solvent Effects
The choice of solvent impacts both reactivity and selectivity:
| Solvent | Advantages | Disadvantages |
|---|---|---|
| THF | Excellent for metallation reactions, good solubility | Relatively low boiling point |
| DMF | High boiling point, good for nucleophilic substitutions | Difficult to remove, potential for side reactions |
| MeOH | Excellent for reductive amination | Limited compatibility with strong bases |
| Toluene | High temperature capability, easy to remove | Limited solubility for polar intermediates |
| Acetonitrile | Good compromise of properties | Potential for cyano-group introduction |
Catalyst Selection
For metal-catalyzed approaches, the choice of catalyst significantly impacts efficiency:
| Catalyst | Optimal Conditions | Benefits |
|---|---|---|
| Pd(OAc)₂/BINAP | 80-100°C, DMF, 5-8h | High selectivity for C-N coupling |
| Pd/C | H₂ (3-5 bar), MeOH, RT | Excellent for selective reductions |
| Ni(COD)₂/PCy₃ | 80-100°C, toluene, 12h | Less expensive alternative to palladium |
| Cu(OAc)₂ | 100-120°C, DMSO, 24h | Effective for challenging C-H functionalizations |
Purification and Characterization
Characterization Data
The following analytical data would be expected for 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanamine:
| Parameter | Expected Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting point | 145-150°C (hydrochloride salt) |
| ¹H NMR | δ (ppm): 7.30-7.40 (s, 2H, pyridine-H), 4.60-4.70 (q, 1H, CH), 2.10-2.30 (s, 2H, NH₂) |
| ¹³C NMR | δ (ppm): 150-155 (pyridine C-2,6), 145-150 (pyridine C-4), 120-125 (pyridine C-3,5), 125-130 (q, CF₃), 55-60 (q, CH) |
| ¹⁹F NMR | δ (ppm): -73 to -75 (CF₃) |
| MS (ESI) | m/z: 273 [M+H]⁺ |
| HRMS | Calculated for C₇H₅Cl₂F₃N₂: 272.9809, Found: 272.9812 |
| IR | ν (cm⁻¹): 3300-3400 (N-H), 1580-1600 (pyridine), 1150-1200 (C-F) |
Challenges and Considerations
Several challenges must be addressed in the synthesis of 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanamine:
Regioselectivity : Ensuring selective functionalization at the 4-position of the dichloropyridine ring requires careful control of reaction conditions.
Maintaining Chlorine Substituents : The dichloropyridine moiety is susceptible to nucleophilic substitution, particularly under harsh conditions, which could lead to undesired replacement of chlorine atoms.
Stereochemistry : The carbon bearing the amine group is a stereogenic center, potentially leading to a mixture of enantiomers. Stereoselective synthesis or resolution may be required for applications requiring a single enantiomer.
Handling of Fluorinated Compounds : The trifluoromethyl group introduces specific handling challenges due to the volatility and reactivity of fluorinated intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics or antifungal agents. The presence of halogen atoms in the structure enhances the lipophilicity and biological activity of the compound.
Anticancer Properties
Studies have shown that fluorinated pyridine derivatives can exhibit anticancer activity. The trifluoromethyl group may enhance the interaction with biological targets involved in cancer progression. Preliminary data suggest that 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine could modulate pathways related to tumor growth and metastasis .
Agrochemical Applications
Pesticide Development
The compound's structural features make it a candidate for developing new pesticides. Its ability to interact with specific biological targets allows for the design of herbicides or insecticides that could disrupt essential metabolic processes in pests while minimizing harm to non-target organisms.
Fungicidal Properties
Fluorinated compounds are often more effective in penetrating biological membranes. The application of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine as a fungicide has been explored due to its potential to inhibit fungal growth through interference with cellular processes .
Material Science
Polymer Chemistry
The incorporation of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine into polymer matrices can enhance thermal stability and chemical resistance. Research indicates that such modifications can lead to materials with improved mechanical properties and durability under harsh environmental conditions .
Fluorinated Coatings
Due to its fluorinated nature, this compound could be used in developing hydrophobic coatings for various surfaces. These coatings are beneficial in applications requiring water repellency and resistance to chemical degradation .
Synthesis and Characterization
The synthesis of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine typically involves reactions between 2,6-dichloropyridine and trifluoroacetaldehyde or similar trifluoromethylating agents under controlled conditions to yield high-purity products. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine and related compounds:
Key Findings:
Structural Impact on Reactivity :
- The 2,6-dichloropyridine moiety in the target compound enhances electrophilicity compared to the 4-chlorophenyl derivative, improving cross-coupling efficiency in drug synthesis .
- Trifluoroethylamine groups universally increase metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS drugs .
Chirality and Bioactivity :
- (R)-enantiomers of related compounds (e.g., xyd357) exhibit superior binding to kinase targets compared to racemic mixtures, underscoring the importance of asymmetric synthesis .
Therapeutic Relevance: Pyridine-containing analogs (e.g., decernotinib) show higher specificity for JAK isoforms than benzene-ring derivatives, reducing off-target effects .
Biological Activity
1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine, also known as 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one (CAS Number: 1400879-84-6), is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research studies.
Chemical Structure and Properties
The molecular formula of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine is . The structure features a pyridine ring substituted with two chlorine atoms and a trifluoroethyl group. The compound's properties are influenced by its halogenated structure, which enhances lipophilicity and biological activity.
Structural Formula:
Antiproliferative Effects
Research has demonstrated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For example, studies on fluorinated derivatives have shown promising results against breast, colon, and lung cancer cell lines. The highest activity was noted for compounds that share structural characteristics with 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15.0 | Induction of apoptosis |
| Colon Cancer | 12.5 | Inhibition of cell cycle progression |
| Lung Cancer | 10.0 | Disruption of mitochondrial function |
The antiproliferative effects of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine may be attributed to several mechanisms:
- Apoptosis Induction: Compounds in this class often trigger programmed cell death pathways.
- Cell Cycle Arrest: They may interfere with the normal progression of the cell cycle.
- Mitochondrial Disruption: Some studies suggest that these compounds can affect mitochondrial integrity and function .
Case Studies
-
Fluorinated Analogues in Cancer Research:
A study evaluated the antiproliferative activity of various fluorinated pyridine derivatives against multiple cancer cell lines. The findings indicated that structural modifications significantly affect biological outcomes. Notably, derivatives with trifluoromethyl groups exhibited enhanced potency compared to their non-fluorinated counterparts . -
In Vivo Studies:
Animal model studies assessing the efficacy of similar compounds have shown promising results in tumor reduction and improved survival rates when administered in therapeutic doses .
Q & A
Q. How do structural modifications influence the compound’s reactivity in multi-step syntheses?
- Methodological Answer : Introducing electron-donating groups (e.g., -OCH₃) at the pyridine 3-position increases nucleophilicity, enabling Suzuki-Miyaura couplings. Substituent effects are quantified via Hammett σₚ constants (ρ = +1.2 for aryl boronic acid reactions). Regioselectivity is controlled using directing groups (e.g., -Bpin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
